USAF B-26

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

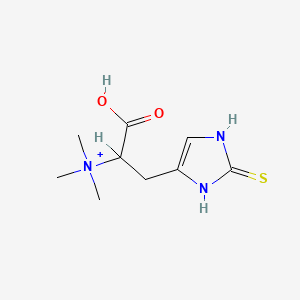

L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .

准备方法

Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .

化学反应分析

Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.

Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .

科学研究应用

Martin B-26 Marauder

The Martin B-26 Marauder was a twin-engine medium bomber that entered service in 1941. With over 5,000 units produced, it became one of the most utilized bombers in the U.S. arsenal during World War II. The aircraft was known for its speed and payload capacity, which allowed it to conduct bombing missions effectively across various theaters of war.

- Operational History : The B-26 was primarily used in Europe and the Mediterranean, where it participated in numerous missions, including high-altitude bombing raids against strategic targets such as bridges and enemy installations. By the end of the war, it had flown more than 110,000 sorties and dropped approximately 150,000 tons of bombs .

Douglas A-26 Invader

Following the retirement of the B-26 Marauder in 1947, the Douglas A-26 Invader assumed the B-26 designation. The A-26 was a versatile aircraft that served in several roles, including ground attack and tactical reconnaissance.

- Vietnam War Applications : The A-26 saw renewed use during the Vietnam War, where it was modified for counterinsurgency operations. The B-26K Counter-Invader variant featured upgraded engines and enhanced capabilities for close air support missions .

Tactical Bombing

Both the B-26 Marauder and A-26 Invader were used extensively for tactical bombing missions. Their ability to carry substantial bomb loads made them effective against enemy infrastructure.

Case Study: European Theater Operations

In the European Theater, the B-26 was credited with a low loss rate due to improved tactics learned from early engagements. By conducting medium-altitude bombing runs with fighter escorts, crews achieved higher accuracy and reduced vulnerability to anti-aircraft fire .

| Aircraft Model | Maximum Bomb Load | Operational Range | Ceiling |

|---|---|---|---|

| Martin B-26 | 4,000 lbs | 1,100 miles | 20,000 ft |

| Douglas A-26 | 8,000 lbs | 1,200 miles | 25,000 ft |

Close Air Support

The A-26 Invader's versatility allowed it to adapt to close air support roles during conflicts like the Korean War and Vietnam War. Its ability to carry a mix of bombs and rockets made it suitable for engaging ground targets.

Case Study: Vietnam Counterinsurgency

During the Vietnam War, modified A-26s conducted operations along the Ho Chi Minh trail to disrupt supply lines. The aircraft's redesignation as A-26A for political reasons reflected its role as an attack aircraft rather than a bomber .

Reconnaissance Missions

Both variants also performed reconnaissance missions. The RB-26 variant was equipped for photographic intelligence gathering, contributing valuable information for operational planning.

Case Study: Weather Reconnaissance

During its service life, modified versions of the B-26 were used for weather reconnaissance missions that supported combat operations by providing critical meteorological data .

作用机制

L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .

相似化合物的比较

L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:

Glutathione: Another thiol-based antioxidant, but less stable under extreme conditions.

Bacillithiol, Trypanothione, Mycothiol, Ovothiol: These are low molecular weight thiols found in certain prokaryotes and eukaryotes, each with distinct biological roles.

L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .

属性

CAS 编号 |

6072-08-8 |

|---|---|

分子式 |

C9H16ClN3O2S |

分子量 |

230.31 g/mol |

IUPAC 名称 |

[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1 |

InChI 键 |

DFXLBSRDLIVADK-FJXQXJEOSA-N |

SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O |

手性 SMILES |

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |

规范 SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |

外观 |

Solid powder |

Key on ui other cas no. |

497-30-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。